D13-9001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

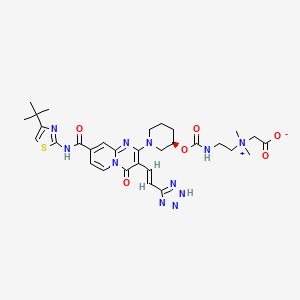

Molecular Formula |

C31H39N11O6S |

|---|---|

Molecular Weight |

693.8 g/mol |

IUPAC Name |

2-[2-[[(3R)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate |

InChI |

InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m1/s1 |

InChI Key |

RVJNIKFVEAWLQC-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |

Synonyms |

D13-9001 |

Origin of Product |

United States |

Foundational & Exploratory

The Binding Site of D13-9001 on the AcrB Efflux Pump: A Technical Guide

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism conferring this resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli.[1][2] This tripartite complex actively extrudes a wide array of antibiotics from the bacterial cell, rendering them ineffective.[1] The AcrB component is the inner membrane transporter responsible for substrate recognition and energy transduction.[3][4] D13-9001 is a potent efflux pump inhibitor (EPI) that has been instrumental in elucidating the inhibition mechanisms of AcrB.[3][5] This technical guide provides a comprehensive overview of the binding site of this compound on the AcrB efflux pump, detailing the molecular interactions, mechanism of inhibition, and the experimental methodologies used for its characterization.

Binding Site and Molecular Interactions

Crystal structures and molecular dynamics simulations have revealed that this compound binds to a specific site within the periplasmic domain of the AcrB transporter.[6][7] This binding location is known as the distal binding pocket (DBP), a large cavity responsible for substrate recognition.[3][5]

More specifically, this compound occupies a sub-region of the DBP referred to as the "hydrophobic trap".[6][7] This area is a phenylalanine-rich cage that forms extensive hydrophobic interactions with the inhibitor.[7][8] The binding of this compound to this hydrophobic trap is a key aspect of its inhibitory function.[6]

Molecular dynamics simulations have identified several key amino acid residues crucial for the interaction with this compound. The detachment of this compound from the DBP is closely linked to the side-chain reorientation of Phe628 and a significant displacement of Tyr327 .[3][4][5] Site-directed mutagenesis studies have confirmed the critical role of Phe628 in the binding of this compound to both AcrB and its homolog, MexB in Pseudomonas aeruginosa.[9][10]

Mechanism of Inhibition

The binding of this compound to the hydrophobic trap within the distal binding pocket inhibits the function of the AcrB efflux pump through several mechanisms:

-

Delayed Dissociation: The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the DBP compared to typical substrates.[3][4][5] This prolonged occupancy hinders the pump's normal functional rotation.

-

Competitive Inhibition: By binding tightly within the DBP, this compound sterically prevents the binding and transport of antibiotic substrates.[8]

-

Conformational Changes: The binding of the inhibitor induces significant conformational changes at the exit gate of the pump, which increases the energy required for substrate extrusion.[3][4][5]

Quantitative Binding Data

The binding affinity of this compound for AcrB and its homolog MexB has been quantified, demonstrating its potency as an inhibitor.

| Target Protein | Organism | Method | Dissociation Constant (KD) |

| AcrB | Escherichia coli | Not Specified | 1.15 µM[11][12] |

| MexB | Pseudomonas aeruginosa | Not Specified | 3.57 µM[11][12] |

Experimental Protocols

The characterization of the this compound binding site on AcrB has been achieved through a combination of structural biology, computational modeling, and biochemical assays.

X-ray Co-crystallography

Objective: To determine the three-dimensional structure of this compound in complex with AcrB.

Methodology:

-

Protein Expression and Purification: The AcrB protein or its periplasmic domain is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Co-crystallization: The purified AcrB protein is incubated with a molar excess of this compound. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals of the AcrB-D13-9001 complex.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map and build an atomic model of the protein-inhibitor complex. This model reveals the precise binding location and orientation of this compound.

Molecular Dynamics (MD) Simulations

Objective: To investigate the dynamics of the this compound-AcrB interaction and identify key residues involved in binding and inhibition.

Methodology:

-

System Setup: The crystal structure of the AcrB-D13-9001 complex is used as a starting point. The complex is placed in a simulated physiological environment, including a lipid bilayer and aqueous solvent.

-

Simulation: The motions of all atoms in the system are simulated over time by solving Newton's equations of motion. This allows for the observation of the dynamic behavior of the protein and the inhibitor.

-

Analysis: The simulation trajectories are analyzed to determine the stability of the binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand how the inhibitor affects the conformational changes of the pump.[3][4]

Site-Directed Mutagenesis

Objective: To validate the functional importance of specific amino acid residues in the binding of this compound.

Methodology:

-

Mutant Construction: The gene encoding AcrB is modified to replace the codon for a specific amino acid (e.g., Phe628) with the codon for another amino acid (e.g., Alanine or Leucine).[9]

-

Protein Expression and Functional Assays: The mutant AcrB protein is expressed in bacteria. The effect of the mutation on the inhibitory activity of this compound is then assessed using antibiotic susceptibility assays (e.g., determining the minimum inhibitory concentration of an antibiotic in the presence and absence of the inhibitor).

-

Interpretation: A significant decrease in the potentiation of antibiotic activity by this compound in the mutant strain compared to the wild-type strain indicates that the mutated residue is crucial for inhibitor binding.[9]

Conclusion

The detailed characterization of the this compound binding site within the hydrophobic trap of the AcrB distal binding pocket has been a significant advancement in the field of antimicrobial drug development.[6] This knowledge provides a molecular platform for the rational design and optimization of new and more potent efflux pump inhibitors.[7] By targeting this specific pocket, it is possible to develop novel adjunctive therapies that can restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.

References

- 1. crystal.ku.edu [crystal.ku.edu]

- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. pnas.org [pnas.org]

- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. journals.asm.org [journals.asm.org]

- 10. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

D13-9001: A Specific Inhibitor of the MexAB-OprM Efflux Pump in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D13-9001, a potent and specific inhibitor of the MexAB-OprM multidrug efflux pump in Pseudomonas aeruginosa. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for studying this compound, serving as a valuable resource for researchers in the fields of antimicrobial resistance and drug development.

Introduction

Multidrug efflux pumps are a major mechanism of intrinsic and acquired antibiotic resistance in Gram-negative bacteria. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the MexAB-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a crucial role in extruding a broad range of antimicrobial agents. This compound is a pyridopyrimidine derivative specifically designed to inhibit the MexAB-OprM pump, thereby restoring the efficacy of antibiotics that are substrates of this pump.

Mechanism of Action

This compound acts as a direct inhibitor of the MexB component of the tripartite MexAB-OprM efflux pump. MexB is the inner membrane transporter protein responsible for substrate recognition and energy transduction. This compound binds to a deep hydrophobic pocket within MexB, a region critical for substrate binding and transport.[1][2] This binding is stabilized by interactions with key amino acid residues, including Phe628.[2][3] By occupying this binding pocket, this compound competitively inhibits the binding of antibiotic substrates and disrupts the functional rotation of the MexB trimer, which is essential for the efflux process.[2][3] This leads to an accumulation of the antibiotic within the bacterial cell, restoring its antimicrobial activity.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

| Target Protein | Organism | Method | Dissociation Constant (KD) |

| MexB | P. aeruginosa | Isothermal Titration Calorimetry (ITC) | 3.57 µM[4] |

| AcrB | E. coli | Isothermal Titration Calorimetry (ITC) | 1.15 µM[4] |

Table 2: In Vitro Efficacy of this compound in Combination with Antibiotics against P. aeruginosa

| Antibiotic | Strain | This compound Concentration (µg/mL) | MIC Fold Reduction |

| Levofloxacin | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8[1] |

| Aztreonam | P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN overexpressing MexAB-OprM | 2 | 8[1] |

| Carbenicillin | P. aeruginosa PAO1 | 8 | ≥8[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a common method to assess the synergistic effect of two compounds.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solutions of this compound and the antibiotic of interest

Procedure:

-

Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in the 96-well plate containing MHB.

-

The final volume in each well should be 100 µL.

-

Inoculate each well with 5 µL of the bacterial suspension (final concentration of ~5 x 105 CFU/mL).

-

Include wells with antibiotic alone, this compound alone, and no drugs as controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimal Inhibitory Concentration (MIC) of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).[5]

Hoechst 33342 (H33342) Accumulation Assay

This assay measures the real-time accumulation of the fluorescent dye H33342, a substrate of many efflux pumps, to assess the inhibitory effect of this compound.[6]

Materials:

-

Fluorometer with bottom-reading capabilities

-

Black, clear-bottom 96-well plates

-

P. aeruginosa culture

-

Phosphate-buffered saline (PBS)

-

Glucose

-

H33342 dye

-

This compound

Procedure:

-

Grow P. aeruginosa to the mid-logarithmic phase, then harvest and wash the cells with PBS.

-

Resuspend the cells in PBS to an OD600 of 0.4.

-

Add this compound at the desired concentration to the experimental wells.

-

Add H33342 to all wells to a final concentration of 2.5 µM.[7]

-

Initiate the efflux by adding glucose to a final concentration of 50 mM.

-

Immediately begin monitoring the fluorescence (excitation ~355 nm, emission ~460 nm) at regular intervals for a set period (e.g., 60 minutes).

-

An increase in fluorescence in the presence of this compound compared to the control (no inhibitor) indicates inhibition of efflux.

In Vivo Efficacy in a Rat Pneumonia Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with an antibiotic in a rat model of pulmonary infection.[8][9]

Materials:

-

Specific pathogen-free rats (e.g., Sprague-Dawley)

-

P. aeruginosa strain capable of causing pneumonia

-

Anesthetic agents

-

Intratracheal administration device

-

This compound and antibiotic formulations for intravenous or other appropriate route of administration

Procedure:

-

Anesthetize the rats.

-

Infect the rats via intratracheal instillation of a predetermined lethal or sublethal dose of the P. aeruginosa strain.

-

At a specified time post-infection (e.g., 2 hours), administer the treatment. Treatment groups would typically include: vehicle control, antibiotic alone, this compound alone, and the combination of antibiotic and this compound.

-

Administer treatments at various doses and schedules as required. For example, this compound has been administered via intravenous drip infusion.[8]

-

Monitor the survival of the animals over a set period (e.g., 7 days).

-

In satellite groups, euthanize animals at specific time points to determine bacterial load in the lungs and other tissues.

-

Homogenize lung tissue and plate serial dilutions to enumerate CFU/gram of tissue.

-

A significant reduction in bacterial load and/or increased survival in the combination therapy group compared to the single-agent groups indicates in vivo efficacy.

Visualizations

The following diagrams illustrate key pathways and mechanisms related to this compound and the MexAB-OprM efflux pump.

Caption: Transcriptional regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Caption: Molecular mechanism of this compound inhibition of the MexAB-OprM efflux pump.

Caption: Experimental workflow for determining synergy using the checkerboard assay.

References

- 1. Enhancement of the mexAB-oprM Efflux Pump Expression by a Quorum-Sensing Autoinducer and Its Cancellation by a Regulator, MexT, of the mexEF-oprN Efflux Pump Operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

D13-9001: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

D13-9001 is a potent, small-molecule inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa. By inhibiting these pumps, this compound potentiates the efficacy of a broad range of antibiotics, offering a promising strategy to combat multidrug resistance in Gram-negative bacteria. This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and relevant experimental methodologies for the characterization of this compound.

Physicochemical Properties

This compound is a pyridopyrimidine derivative, optimized from an initial hit compound to improve its physicochemical profile, including enhanced solubility and reduced plasma protein binding.[1] The presence of a quaternary ammonium salt in its structure contributes to its high solubility.[2][3]

| Property | Value | Organism/Conditions | Reference |

| Molecular Formula | C63H81N22O11S2 | - | [4] |

| Molecular Weight | 1386.604 g/mol | - | [4] |

| Binding Affinity (KD) | 1.15 μM | E. coli AcrB | [1][5] |

| 3.57 μM | P. aeruginosa MexB | [1][5] | |

| In Vitro Potency (MPC8) | 2 µg/mL | For levofloxacin and aztreonam against P. aeruginosa | [4][6] |

| Aqueous Solubility | 747 µg/mL | pH 6.8 | [1][6] |

| Plasma Protein Binding | Reduced compared to parent compounds | - | [1] |

Mechanism of Action: Efflux Pump Inhibition

This compound functions by non-competitively binding to the AcrB and MexB transporters, which are components of the tripartite AcrAB-TolC and MexAB-OprM efflux systems in E. coli and P. aeruginosa, respectively.[6][7] These pumps are responsible for extruding a wide variety of antibiotics from the bacterial periplasm, thereby conferring multidrug resistance.[7]

This compound binds within a deep binding pocket of the transporter, known as the hydrophobic trap.[1] This binding event is thought to prevent the necessary conformational changes required for the functional rotation of the pump, thus inhibiting the extrusion of antibiotic substrates.[6][8] The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the distal binding pocket compared to substrates.[8][9]

Mechanism of this compound Action.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These represent standard methodologies in the field and can be adapted for specific laboratory conditions.

Chemical Synthesis of this compound

This compound can be synthesized in a 10-step process starting from 2-acetamidopyridine-4-carboxylic acid.[3] The synthesis involves the formation of a pyridopyrimidine core, followed by the introduction of a piperidine ring and subsequent derivatization to include the quaternary ammonium salt side chain, which is crucial for its high solubility.[3]

Synthetic workflow for this compound.

Determination of Aqueous Solubility

The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol:

-

An excess amount of this compound is added to a vial containing a buffer of a specific pH (e.g., pH 6.8).

-

The resulting suspension is agitated at a constant temperature (e.g., 37 °C) until equilibrium is reached (typically 24-48 hours).[10]

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

A minimum of three replicate determinations at each pH condition is recommended.[11]

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[2][6]

Protocol:

-

Prepare a solution of the purified target protein (AcrB or MexB) in a suitable buffer (e.g., 20 mM HEPES, pH 8.0) at a concentration of 5-10 µM and place it in the ITC cell.[4][5]

-

Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.[4][12]

-

Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat evolved or absorbed.

-

A binding curve is generated by plotting the heat change per injection against the molar ratio of this compound to the protein.

-

The data is fitted to a suitable binding model to determine the KD, stoichiometry, and enthalpy of the interaction.[4]

Efflux Pump Inhibition Assessment via Hoechst 33342 Accumulation Assay

This assay measures the ability of an inhibitor to block the efflux of the fluorescent dye Hoechst 33342, a known substrate of RND pumps.

Protocol:

-

Bacterial cultures (E. coli or P. aeruginosa) are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., PBS).[8][13]

-

The cell suspension is incubated with Hoechst 33342 (e.g., 2.5 µM) in the presence and absence of various concentrations of this compound.[1]

-

The intracellular fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[1][8]

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump.

-

A known efflux pump inhibitor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), can be used as a positive control.[13]

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for determining the extent to which a compound binds to plasma proteins.[9][14]

Protocol:

-

A dialysis chamber is divided into two compartments by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules like this compound to pass through.[14]

-

One compartment is filled with plasma (e.g., rat or monkey plasma), and the other with a protein-free buffer.

-

This compound is added to the plasma-containing compartment.

-

The system is incubated at 37 °C until equilibrium is reached, allowing the unbound this compound to distribute evenly between the two compartments.[14][15]

-

The concentration of this compound in both the plasma and buffer compartments is measured by LC-MS/MS.[14][15]

-

The percentage of bound and unbound this compound is then calculated from these concentrations.[14]

In Vivo Efficacy

In a rat model of lethal pneumonia caused by P. aeruginosa, this compound administered via intravenous drip infusion (1.25-20 mg/kg) in combination with the antibiotic aztreonam resulted in significantly improved survival rates compared to treatment with aztreonam alone.[5]

Safety Profile

This compound has been reported to exhibit a good safety profile.[1][5]

Conclusion

This compound is a promising efflux pump inhibitor with favorable physicochemical properties, including high aqueous solubility, and demonstrated in vitro and in vivo efficacy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds in drug discovery and development programs aimed at overcoming bacterial multidrug resistance.

References

- 1. Hoechst assays [bio-protocol.org]

- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Hoechst 33342 (Bisbenzimide H 33342) accumulation assay [bio-protocol.org]

- 9. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 13. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

The Pyridopyrimidine Core of D13-9001: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Potent Efflux Pump Inhibitor

This technical guide provides a comprehensive overview of the pyridopyrimidine core of D13-9001, a potent inhibitor of bacterial efflux pumps. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structure, mechanism of action, and key experimental data, offering insights for the development of next-generation antibacterial therapies.

Introduction to this compound and its Pyridopyrimidine Core

This compound is a synthetic, small-molecule inhibitor targeting the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[1][2] Its chemical architecture is characterized by a central pyridopyrimidine scaffold, a heterocyclic chemical structure that forms the basis of its inhibitory activity. This core has been instrumental in the design of specific inhibitors against critical bacterial targets like the AcrAB-TolC efflux system in Escherichia coli and the MexAB-OprM pump in Pseudomonas aeruginosa.[1][2]

Chemical Structure of this compound:

The pyridopyrimidine core is crucial for the molecule's interaction with the target efflux pumps, providing a rigid framework for the presentation of various functional groups that engage with specific residues within the pump's binding pocket.

Mechanism of Action: Targeting the "Hydrophobic Trap"

This compound exerts its inhibitory effect through a novel mechanism that involves binding to a specific site within the distal binding pocket of the AcrB and MexB transporter proteins, known as the "hydrophobic trap".[1] This interaction is distinct from that of many efflux pump substrates.

The binding of this compound to this hydrophobic trap leads to several key events that disrupt the normal function of the efflux pump:

-

Delayed Dissociation: The interaction of this compound with the hydrophobic trap results in a slower dissociation from the binding pocket compared to typical substrates.[1]

-

Conformational Changes: The binding of the inhibitor induces significant conformational changes at the exit gate of the transporter.[1]

-

Increased Energy Cost of Extrusion: These conformational changes increase the energy required for the pump to extrude substrates, effectively blocking the efflux process.[1]

This mechanism of action is illustrated in the following signaling pathway diagram:

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its binding affinity and biological activity.

Table 1: Binding Affinity of this compound to Efflux Pump Components

| Target Protein | Bacterial Species | Method | Dissociation Constant (KD) | Reference |

| AcrB | E. coli | Isothermal Titration Calorimetry (ITC) | 1.15 μM | [3] |

| MexB | P. aeruginosa | Isothermal Titration Calorimetry (ITC) | 3.57 μM | [3] |

Table 2: In Vitro Activity of this compound

| Bacterial Strain | Antibiotic | This compound Concentration | Fold Decrease in MIC | Reference |

| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN (overexpressing MexAB-OprM) | Levofloxacin | 2 µg/mL | 8-fold | [4] |

| P. aeruginosa ΔmexCDΔoprJ_ΔmexEFΔoprN (overexpressing MexAB-OprM) | Aztreonam | 2 µg/mL | 8-fold | [4] |

Table 3: Physicochemical and In Vivo Data for this compound

| Property | Value/Observation | Reference |

| Solubility | 747 µg/mL at pH 6.8 | [4] |

| In Vivo Efficacy | Improved survival rates in a lethal rat pneumonia model when co-administered with aztreonam. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pyridopyrimidine core of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique used to directly measure the heat changes that occur during the binding of a ligand (this compound) to a protein (AcrB or MexB). This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Generalized Protocol:

-

Sample Preparation: Purified AcrB or MexB protein and this compound are prepared in the same buffer to minimize heats of dilution.

-

Loading the Instrument: The protein solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small, precise injections of this compound are made into the protein solution.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Whole-Cell Efflux Assays (alamarBlue)

The alamarBlue assay is a cell-based method used to assess the ability of this compound to inhibit efflux pump activity in live bacteria. The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells. Active efflux of a toxic substrate in the presence of an inhibitor leads to increased cell viability and thus a stronger fluorescent signal.

Generalized Protocol:

-

Bacterial Culture: Bacterial strains with and without the target efflux pump are grown to a specific optical density.

-

Assay Setup: The bacterial cultures are incubated with a toxic substrate (e.g., a known efflux pump substrate) and varying concentrations of this compound in a microplate format.

-

Addition of alamarBlue: After an incubation period, alamarBlue reagent is added to each well.

-

Incubation and Measurement: The plate is incubated to allow for the reduction of resazurin, and the fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells, indicating the effectiveness of this compound in inhibiting efflux.

Checkerboard Assay for Synergy

The checkerboard assay is used to determine the synergistic effect of this compound in combination with an antibiotic. This method involves testing a range of concentrations of both compounds, alone and in combination, to determine the fractional inhibitory concentration (FIC) index.

Generalized Protocol:

-

Serial Dilutions: Serial dilutions of the antibiotic and this compound are prepared.

-

Plate Setup: The dilutions are combined in a microplate to create a matrix of different concentration combinations.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined for each compound alone and for each combination.

-

FIC Index Calculation: The FIC index is calculated to quantify the interaction between the two compounds. An FIC index of ≤ 0.5 typically indicates synergy.

Synthesis of the Pyridopyrimidine Core

The synthesis of this compound is a multi-step process that begins with 2-acetamidopyridine-4-carboxylic acid.[1] The key step in forming the pyridopyrimidine core involves the reaction of a deprotected aniline intermediate with bis(2,4,6-trichlorophenyl)malonate (TCPM).[1] Subsequent functionalization steps lead to the final this compound compound. A detailed, step-by-step synthetic protocol is beyond the scope of this guide; however, the initial steps provide a foundation for chemists interested in exploring this chemical space.

Conclusion and Future Directions

The pyridopyrimidine core of this compound represents a promising scaffold for the development of potent and specific efflux pump inhibitors. Its unique mechanism of action, involving the "hydrophobic trap" of RND transporters, offers a clear path for rational drug design and optimization. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important class of molecules. Future efforts should focus on improving the pharmacokinetic and pharmacodynamic properties of this compound analogs to advance them towards clinical development as a means to combat antibiotic resistance in Gram-negative pathogens.

References

D13-9001: A Technical Guide to Overcoming Multidimensional Drug Resistance in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) superfamily, are primary contributors to this resistance, actively expelling a broad spectrum of antibiotics from bacterial cells. This technical guide provides an in-depth overview of D13-9001, a potent efflux pump inhibitor (EPI) designed to counteract this mechanism. This compound specifically targets the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC system in Escherichia coli, restoring the efficacy of conventional antibiotics. This document details the mechanism of action of this compound, presents comprehensive quantitative data on its potentiation effects, outlines detailed experimental protocols for its evaluation, and discusses its pharmacological properties and mechanisms of resistance.

Introduction: The Challenge of Gram-negative Multidrug Resistance

Gram-negative bacteria possess a unique outer membrane that acts as a formidable permeability barrier, intrinsically limiting the ingress of many antimicrobial agents. This, coupled with the overexpression of efflux pumps, creates a synergistic defense system that renders many conventional antibiotics ineffective. The RND family of efflux pumps, including MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli, are clinically significant contributors to MDR phenotypes. The development of efflux pump inhibitors (EPIs) represents a promising strategy to rejuvenate our existing antibiotic arsenal by blocking this critical resistance mechanism.

This compound: Mechanism of Action

This compound is a pyridopyrimidine derivative that functions as a specific and potent inhibitor of the MexB and AcrB inner membrane transporters of the MexAB-OprM and AcrAB-TolC efflux pumps, respectively.

Molecular Interaction:

This compound binds to a deep hydrophobic pocket within the MexB and AcrB proteins, a region often referred to as the "hydrophobic trap".[1] This binding is a non-competitive interaction with respect to the antibiotic substrates. By occupying this pocket, this compound is thought to allosterically lock the efflux pump in a conformation that is incompetent for antibiotic transport, effectively disabling the pump's function. This leads to the intracellular accumulation of co-administered antibiotics to concentrations that are lethal to the bacteria.

The binding affinity of this compound to its targets has been quantified, with dissociation constants (KD) of 1.15 μM for AcrB in E. coli and 3.57 μM for MexB in P. aeruginosa.[2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data: Potentiation of Antibiotic Activity

The efficacy of this compound is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentrations (MICs) of various antibiotics against MDR Gram-negative bacteria.

Table 1: In Vitro Potentiation of Antibiotics by this compound

| Bacterium | Strain | Antibiotic | This compound Conc. (µg/mL) | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |

| P. aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM) | Levofloxacin | 2 | >128 | 16 | 8-fold[2] |

| P. aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN (overexpressing MexAB-OprM) | Aztreonam | 2 | 128 | 16 | 8-fold[2] |

| P. aeruginosa | PAO1 (Wild-Type) | Carbenicillin | 8 | 64-128 | 4 | 16 to 32-fold[4] |

| P. aeruginosa | MDRP IMCJ2.S1 (Clinical Isolate) | Ciprofloxacin | Not Specified | >128 | 32 | >4-fold[1] |

| P. aeruginosa | MDRP IMCJ2.S1 (Clinical Isolate) | Aztreonam | Not Specified | >128 | 16 | >8-fold[1] |

| P. aeruginosa | MDRP IMCJ2.S1 (Clinical Isolate) | Erythromycin | Not Specified | >128 | 64 | >2-fold[1] |

| E. coli | MG1655 (Wild-Type) | Erythromycin | Not Specified | 128 | 16 | 8-fold[1] |

Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model

| Treatment Group | Dose | Survival Rate (Day 7) |

| Aztreonam alone | 1000 mg/kg | 12.5%[2] |

| This compound (1.25 mg/kg) + Aztreonam (1000 mg/kg) | As specified | >62%[2] |

| This compound (5 mg/kg) + Aztreonam (1000 mg/kg) | As specified | >62%[3] |

| This compound (20 mg/kg) + Aztreonam (1000 mg/kg) | As specified | >62%[3] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Solubility (pH 6.8) | 747 µg/mL | N/A[2] |

| Plasma Concentration (after 5 mg/kg IV) | 7.64 µg/mL | Rat[2] |

| Half-life | 0.18 hours | Rat[2] |

| Half-life | 0.41 hours | Monkey[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of efflux pump inhibitors. The following sections provide step-by-step protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Checkerboard Assay

This assay is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solutions of antibiotic and this compound

Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Antibiotic Dilution: In the first column, add 50 µL of the antibiotic stock solution to the first well (row A) and serially dilute it down the column.

-

This compound Dilution: In the first row, add 50 µL of the this compound stock solution to the first well (column 1) and serially dilute it across the row.

-

Combination of Agents: This creates a checkerboard of concentrations, with wells containing the antibiotic alone, this compound alone, and combinations of both.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that inhibits visible bacterial growth.

Efflux Pump Activity - Ethidium Bromide Accumulation Assay

This assay measures the accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) to assess the inhibitory activity of this compound.

Materials:

-

Fluorometer or fluorescence plate reader

-

Black, clear-bottom 96-well plates

-

Bacterial suspension (mid-log phase, washed and resuspended in PBS)

-

Ethidium bromide (EtBr) solution

-

This compound solution

-

Glucose (to energize the cells)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (a protonophore that de-energizes the membrane, used as a positive control for maximum accumulation)

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.

-

Plate Setup: To the wells of a 96-well plate, add the bacterial suspension.

-

Addition of Compounds: Add this compound at the desired concentration. For the positive control, add CCCP.

-

Addition of Ethidium Bromide: Add EtBr to all wells.

-

Energization: Add glucose to all wells except for a de-energized control.

-

Fluorescence Measurement: Immediately measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. An increase in fluorescence indicates accumulation of EtBr.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of D13-9001: A Potent Efflux Pump Inhibitor for Scientific Research

An In-depth Technical Guide

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, poses a significant threat to global public health. One of the primary mechanisms by which these pathogens evade the effects of antibiotics is through the overexpression of efflux pumps, which actively extrude antimicrobial agents from the bacterial cell. The MexAB-OprM efflux pump in P. aeruginosa and its homologue AcrAB-TolC in Escherichia coli are major contributors to this resistance. This has spurred the development of efflux pump inhibitors (EPIs), compounds that can restore the efficacy of existing antibiotics when used in combination therapy. This technical guide details the early discovery and development of D13-9001, a promising EPI with a pyridopyrimidine core, designed as a specific inhibitor of the MexAB-OprM and AcrAB-TolC efflux pumps.

Discovery and Development of this compound

The journey to identify this compound began with a high-throughput screening campaign to identify compounds capable of potentiating the activity of antibiotics against MDR bacteria. This led to the identification of an initial hit compound.[1] Subsequent optimization of this hit, focusing on improving physicochemical properties such as solubility and reducing plasma protein binding, resulted in the synthesis of this compound.[1][2] this compound is a quaternary ammonium analogue characterized by a 4-oxo-4H-pyrido[1,2-a]pyrimidine core.[3]

The development workflow for this compound is depicted in the following diagram:

Mechanism of Action

This compound functions by directly inhibiting the activity of the RND-type efflux pumps MexB (a component of MexAB-OprM) and AcrB (a component of AcrAB-TolC).[1][4] Structural and molecular dynamics studies have revealed that this compound binds to a specific region within the deep binding pocket of these transporter proteins, known as the "hydrophobic trap".[1][4] This binding is thought to prevent the conformational changes necessary for the functional rotation of the pump, thereby inhibiting the extrusion of antibiotics from the cell.[4] The interaction of this compound with the hydrophobic trap leads to a delayed disassociation from the distal binding pocket compared to typical substrates.[4]

The proposed mechanism of action is illustrated in the following diagram:

Quantitative Data

The following tables summarize the key quantitative data from the early development of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| MIC Potentiation | 8-fold decrease in MIC of levofloxacin and aztreonam | 2 µg/mL of this compound in a P. aeruginosa strain overexpressing MexAB-OprM | [1],[2] |

| Binding Affinity (KD) to AcrB | 1.15 µM | Purified AcrB protein | [1],[2],[5] |

| Binding Affinity (KD) to MexB | 3.57 µM | Purified MexB protein | [1],[2],[5] |

Table 2: In Vivo Efficacy of this compound in a Rat Pneumonia Model

| Treatment Group | Survival Rate (after 7 days) | Animal Model | Reference |

| Aztreonam (1000 mg/kg) alone | 12.5% | Acute P. aeruginosa pulmonary infection in rats | [1],[2] |

| Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg) | >62% | Acute P. aeruginosa pulmonary infection in rats | [1],[2],[5] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Plasma Concentration | 7.64 µg/mL | Rat | 5 mg/kg IV | [2] |

| Half-life | 0.18 h | Rat | IV | [2] |

| Half-life | 0.41 h | Monkey | IV | [2] |

Experimental Protocols

The following are representative protocols for the key experiments conducted during the early development of this compound.

High-Throughput Screening for Efflux Pump Inhibitors (General Protocol)

This protocol describes a generalized fluorescence-based high-throughput screening assay to identify potential efflux pump inhibitors.

-

Bacterial Strain: An E. coli or P. aeruginosa strain engineered to overexpress the target efflux pump (e.g., AcrAB-TolC or MexAB-OprM) and deficient in other major efflux systems.

-

Fluorescent Substrate: A known substrate of the target efflux pump that exhibits increased fluorescence upon entering the bacterial cell (e.g., ethidium bromide or a fluorescent dye like Hoechst 33342).

-

Assay Principle: In the absence of an inhibitor, the fluorescent substrate is actively pumped out of the cell, resulting in low intracellular fluorescence. In the presence of an effective EPI, the substrate accumulates inside the cell, leading to a measurable increase in fluorescence.

-

Procedure:

-

Prepare a 384-well microplate with the test compounds from a chemical library, each at a fixed concentration.

-

Add the bacterial suspension to each well.

-

Add the fluorescent substrate to all wells.

-

Incubate the plate for a defined period at 37°C.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Wells exhibiting a significant increase in fluorescence compared to control wells (containing bacteria and substrate but no inhibitor) are identified as containing potential hits.

-

MIC Potentiation Assay (Broth Microdilution Method)

This protocol is for determining the ability of a compound to potentiate the activity of an antibiotic.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), antibiotic stock solution, this compound stock solution, and a log-phase culture of the test bacterium (P. aeruginosa strain overexpressing MexAB-OprM).

-

Procedure:

-

Prepare a series of two-fold serial dilutions of the antibiotic in MHB in the wells of a 96-well plate.

-

Prepare a second set of serial dilutions of the antibiotic in MHB that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 2 µg/mL).

-

Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control (bacteria in MHB without antibiotic or this compound) and a sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

The potentiation factor is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.

-

In Vivo Acute Murine Pneumonia Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model of P. aeruginosa lung infection.[6]

-

Animal Model: Sprague-Dawley rats or BALB/c mice.

-

Bacterial Strain: A virulent strain of P. aeruginosa.

-

Procedure:

-

Prepare an inoculum of P. aeruginosa in the mid-logarithmic growth phase, washed and resuspended in sterile saline to the desired concentration (e.g., 107 CFU/animal).

-

Anesthetize the animals.

-

Instill the bacterial suspension intratracheally or intranasally to induce a lung infection.

-

At a predetermined time post-infection (e.g., 2 hours), administer the treatment. Treatment groups may include:

-

Vehicle control

-

Antibiotic alone (e.g., aztreonam)

-

This compound alone

-

Antibiotic in combination with this compound

-

-

The compounds are typically administered intravenously or via intraperitoneal injection.

-

Monitor the animals for a set period (e.g., 7 days) and record survival.

-

Alternatively, at specific time points post-treatment, animals can be euthanized, and their lungs homogenized to determine the bacterial load (CFU/lung).

-

Conclusion

This compound emerged from a rigorous discovery and development program as a potent and specific inhibitor of the MexAB-OprM and AcrAB-TolC efflux pumps. Its ability to potentiate the activity of conventional antibiotics both in vitro and in vivo highlights the potential of efflux pump inhibition as a strategy to combat multidrug resistance in Gram-negative pathogens. The detailed characterization of its mechanism of action and its promising preclinical data have established this compound as a valuable tool for scientific research in the field of antimicrobial drug discovery. Further investigation into compounds with similar mechanisms of action is warranted to address the ongoing challenge of antibiotic resistance.

References

- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of avoidance and inhibition of Pseudomonas aeruginosa MexB efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue this compound, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of D13-9001 as a Preclinical Candidate in Antibiotic Potentiation

An In-depth Technical Guide

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. D13-9001 has emerged as a promising preclinical candidate that acts as an efflux pump inhibitor (EPI), specifically targeting the Resistance-Nodulation-Division (RND) superfamily of transporters, including the AcrAB-TolC system in Escherichia coli and its homolog, MexAB-OprM, in Pseudomonas aeruginosa. By inhibiting these pumps, this compound has demonstrated the ability to restore the efficacy of a variety of antibiotics. This document provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, detailed experimental protocols for its evaluation, and its potential as a valuable adjunct in combating antibiotic resistance.

Introduction to this compound

This compound is a pyridopyrimidine derivative designed as a specific and potent inhibitor of the AcrB and MexB components of the AcrAB-TolC and MexAB-OprM efflux pumps, respectively.[1][2] These tripartite systems are major contributors to intrinsic and acquired resistance in many clinically relevant Gram-negative pathogens.[3][4] The development of this compound stemmed from the optimization of an initial hit compound, leading to a molecule with improved physicochemical properties, such as enhanced solubility, which is crucial for in vivo applications.[1][5]

Mechanism of Action

This compound functions by binding to a specific site within the AcrB/MexB transporter protein, known as the "hydrophobic trap," which is located in the deep binding pocket.[2][6][7] This interaction is thought to be competitive, preventing the binding and subsequent extrusion of antibiotic substrates.[8] Molecular dynamics simulations have revealed that the binding of this compound induces significant conformational changes at the exit gate of the transporter, increasing the energy cost for substrate extrusion and contributing to its inhibitory effect.[6] This targeted inhibition leads to an increased intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data supporting its potential. These findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Activity of this compound

| Parameter | Organism/Target | Value | Reference |

| KD | E. coli AcrB | 1.15 μM | [2][9] |

| KD | P. aeruginosa MexB | 3.57 μM | [2][9] |

| MIC Reduction (Levofloxacin) | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold at 2 µg/mL this compound | [1] |

| MIC Reduction (Aztreonam) | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold at 2 µg/mL this compound | [1] |

Table 2: In Vivo Efficacy of this compound in Combination with Aztreonam

| Animal Model | Treatment Group | Survival Rate (Day 7) | Reference |

| Lethal Pneumonia Rat Model (P. aeruginosa) | Aztreonam (1000 mg/kg) alone | 12.5% | [1] |

| Aztreonam (1000 mg/kg) + this compound (1.25 mg/kg) | >62% | [1][9] | |

| Aztreonam (1000 mg/kg) + this compound (5 mg/kg) | Improved survival | [9] | |

| Aztreonam (1000 mg/kg) + this compound (20 mg/kg) | Improved survival | [9] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Solubility (pH 6.8) | 747 µg/mL | [1] |

| Plasma Protein Binding | Reduced compared to initial hit | [1] |

| Half-life (Rat) | 0.18 h | [1] |

| Half-life (Monkey) | 0.41 h | [1] |

| Plasma Concentration (5 mg/kg IV in rat) | 7.64 µg/mL | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Checkerboard Assay)

The checkerboard assay is employed to assess the synergistic effect of this compound in combination with an antibiotic.

Objective: To determine the concentration at which this compound potentiates the activity of an antibiotic, leading to a reduction in its MIC.

Materials:

-

Bacterial strains (e.g., P. aeruginosa overexpressing MexAB-OprM)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Antibiotic of interest (e.g., aztreonam, levofloxacin)

-

This compound

-

Bacterial inoculum standardized to 0.5 McFarland (~5 x 105 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic vertically in the microtiter plate.

-

Prepare serial two-fold dilutions of this compound horizontally in the same plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no drug (growth control).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth, both alone and in combination with each concentration of this compound.

-

The Fold Potentiation is calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of a fixed concentration of this compound.

Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation Assay)

This assay measures the ability of an EPI to block the efflux of a fluorescent substrate.

Objective: To quantify the inhibitory effect of this compound on efflux pump activity.

Materials:

-

Bacterial cultures

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 (H33342) fluorescent dye

-

Glucose

-

This compound

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow bacterial cultures to the mid-logarithmic phase and wash with PBS.

-

Resuspend the cells in PBS containing this compound at various concentrations and incubate.

-

Add H33342 to the cell suspension.

-

Energize the efflux pumps by adding glucose.

-

Monitor the fluorescence of the cell suspension over time. An increase in fluorescence indicates accumulation of H33342, signifying inhibition of the efflux pump.

-

Compare the fluorescence levels in the presence of this compound to a control without the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity between this compound and its target protein.

Objective: To determine the dissociation constant (KD) of this compound binding to purified AcrB or MexB.

Materials:

-

Purified AcrB or MexB protein

-

This compound solution

-

ITC instrument

-

Buffer solution

Procedure:

-

Load the purified protein into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the protein solution.

-

Measure the heat change associated with each injection, which is proportional to the amount of binding.

-

The resulting data is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[2]

Visualizing Pathways and Workflows

Signaling Pathway of Efflux Pump Inhibition

Caption: Mechanism of this compound inhibiting the AcrAB-TolC/MexAB-OprM efflux pump.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of this compound as an antibiotic potentiator.

Discussion and Future Directions

The data presented herein strongly support the potential of this compound as a preclinical candidate for antibiotic potentiation. Its specific targeting of the AcrB/MexB efflux pumps, coupled with favorable in vitro and in vivo activity, makes it a compelling molecule for further development. The improved solubility and good safety profile of this compound are significant advantages over earlier-generation EPIs.[1][9]

However, the emergence of resistance to EPIs is a potential concern. Studies have shown that mutations in the target protein MexB or the upregulation of other efflux pumps like MexMN can reduce the susceptibility to the potentiating effects of this compound.[10] Therefore, future research should focus on:

-

Combination Studies: Evaluating this compound in combination with a broader range of antibiotics against a diverse panel of clinical isolates.

-

Resistance Mechanisms: Investigating the mechanisms of resistance to this compound in more detail to inform the development of next-generation inhibitors.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Optimizing dosing regimens to maximize efficacy and minimize the potential for resistance development.

-

Toxicology Studies: Conducting comprehensive toxicology studies to ensure its safety for potential clinical use.

Conclusion

This compound represents a significant advancement in the field of efflux pump inhibitors. Its potent activity against clinically important Gram-negative pathogens, demonstrated both in vitro and in vivo, underscores its potential to rejuvenate our existing antibiotic arsenal. While further studies are required to fully delineate its clinical utility and address potential resistance, this compound stands as a promising preclinical candidate in the critical fight against antibiotic resistance.

References

- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Insights into the Inhibitory Mechanism of this compound to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor this compound in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Potentiating Levofloxacin and Aztreonam with D13-9001

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. D13-9001 is a potent efflux pump inhibitor (EPI) that specifically targets the Resistance-Nodulation-Division (RND) superfamily of transporters, including AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] By inhibiting these pumps, this compound can restore the activity of antibiotics that are substrates of these pumps, such as the fluoroquinolone levofloxacin and the monobactam aztreonam.

These application notes provide a summary of the potentiation effects of this compound on levofloxacin and aztreonam and detailed protocols for key in vitro and in vivo experiments to evaluate this synergy.

Mechanism of Action

This compound functions by binding to a deep hydrophobic trap within the substrate-binding pocket of the AcrB and MexB efflux pump subunits.[2][3] This binding event is thought to prevent the conformational changes required for the pump's normal function, thereby blocking the extrusion of antibiotics from the cell.[3] This leads to an increased intracellular concentration of the co-administered antibiotic, enhancing its antimicrobial activity.

Levofloxacin inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[4][5][6] Aztreonam inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. By preventing the efflux of these antibiotics, this compound allows them to reach and maintain effective concentrations at their respective intracellular targets.

Data Presentation

In Vitro Potentiation of Levofloxacin and Aztreonam

The following table summarizes the effect of this compound on the Minimum Inhibitory Concentration (MIC) of levofloxacin and aztreonam against a P. aeruginosa strain overexpressing the MexAB-OprM efflux pump.

| Antibiotic | This compound (µg/mL) | MIC (µg/mL) | Fold Reduction in MIC | Reference |

| Levofloxacin | 0 | >16 | - | [2][7] |

| 2 | 2 | 8 | [2][7] | |

| Aztreonam | 0 | >16 | - | [2][7] |

| 2 | 2 | 8 | [2][7] |

In Vivo Efficacy of this compound and Aztreonam Combination

The table below presents the survival rates in a rat model of lethal pneumonia caused by P. aeruginosa following treatment with aztreonam alone or in combination with this compound.

| Treatment Group | Dose | Survival Rate (%) at Day 7 | Reference |

| Aztreonam alone | 1000 mg/kg | 12.5 | [2][7] |

| Aztreonam + this compound | 1000 mg/kg + 1.25 mg/kg | >62 | [2][7] |

| Aztreonam + this compound | 1000 mg/kg + 5 mg/kg | >62 | [1] |

| Aztreonam + this compound | 1000 mg/kg + 20 mg/kg | >62 | [1] |

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

This protocol determines the fractional inhibitory concentration (FIC) index to quantify the synergistic effect of this compound with levofloxacin or aztreonam.

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa overexpressing MexAB-OprM)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Levofloxacin or Aztreonam stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

Prepare Drug Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of levofloxacin or aztreonam along the x-axis.

-

Perform serial two-fold dilutions of this compound along the y-axis.

-

The final volume in each well should be 100 µL, containing the appropriate drug concentrations. Include wells with each drug alone and a drug-free control.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate FIC Index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

No interaction: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of the drug combination over time.

Materials:

-

Bacterial strain of interest

-

CAMHB

-

This compound

-

Levofloxacin or Aztreonam

-

Sterile culture tubes

-

Plate reader or spectrophotometer

-

Agar plates for colony counting

Procedure:

-

Prepare Cultures: Prepare an overnight culture of the bacterial strain. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Set Up Treatment Groups: Prepare culture tubes with the following conditions:

-

Growth control (no drug)

-

This compound alone (at a sub-inhibitory concentration)

-

Levofloxacin or Aztreonam alone (at MIC or a clinically relevant concentration)

-

This compound in combination with Levofloxacin or Aztreonam

-

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

In Vivo Murine Pneumonia Model

This protocol evaluates the in vivo efficacy of the drug combination in a relevant animal infection model.

Materials:

-

Specific pathogen-free rodents (e.g., Sprague-Dawley rats)

-

P. aeruginosa strain capable of causing pneumonia

-

Anesthetic

-

Intratracheal inoculation equipment

-

This compound formulated for intravenous administration

-

Aztreonam formulated for intravenous administration

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 3 days prior to the experiment.

-

Infection: Anesthetize the animals and instill a lethal dose of the P. aeruginosa suspension intratracheally.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer the treatments intravenously. Treatment groups may include:

-

Vehicle control

-

Aztreonam alone

-

This compound alone

-

Combination of Aztreonam and this compound at various doses

-

-

Monitoring: Observe the animals for a defined period (e.g., 7 days) and record survival and any clinical signs of illness.

-

Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the groups using a statistical test such as the log-rank test.

Conclusion

This compound demonstrates significant potential as a potentiator of levofloxacin and aztreonam against Gram-negative bacteria that utilize efflux as a mechanism of resistance. The provided protocols offer a framework for researchers to further investigate and characterize the synergistic interactions of this compound with various antibiotics, both in vitro and in vivo. Such studies are crucial for the development of novel therapeutic strategies to combat antibiotic resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D1t3-9001 in a Rat Pneumonia Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of D13-9001, a potent efflux pump inhibitor, in a rat model of pneumonia. This document includes its mechanism of action, efficacy data, and detailed experimental protocols to guide researchers in their studies.

Introduction

This compound is a pyridopyrimidine derivative that acts as a powerful inhibitor of the Resistance-Nodulation-cell Division (RND) family of efflux pumps, specifically targeting AcrB in Escherichia coli and MexB in Pseudomonas aeruginosa.[1][2][3] These efflux pumps are a major mechanism of multidrug resistance (MDR) in Gram-negative bacteria, actively extruding a wide range of antibiotics from the bacterial cell.[3] By inhibiting these pumps, this compound can restore the efficacy of antibiotics that would otherwise be ineffective.[3][4] This document details its application in a preclinical rat model of pneumonia, a significant infection model for evaluating the in vivo efficacy of new antimicrobial agents.

Mechanism of Action

This compound functions by binding to the distal binding pocket (DBP) of the AcrB and MexB transporter proteins.[2][3][5] This binding is characterized by a high affinity, with KD values of 1.15 μM for AcrB and 3.57 μM for MexB.[1][2] The inhibitor's interaction with the hydrophobic trap within the DBP is thought to prevent the conformational changes necessary for the pump's normal function, thereby blocking the extrusion of antibiotics.[2][5] This mechanism effectively lowers the minimum inhibitory concentration (MIC) of various antibiotics, potentiating their activity against resistant bacterial strains.[6]

In Vivo Efficacy in a Rat Pneumonia Model

Studies have demonstrated the significant in vivo activity of this compound in a rat model of pneumonia caused by Pseudomonas aeruginosa. When administered in combination with the β-lactam antibiotic aztreonam (AZT), this compound markedly improved the survival rates of infected rats compared to treatment with aztreonam alone.[1]

Quantitative Data Summary

| Treatment Group | This compound Dose (mg/kg) | Aztreonam (AZT) Dose (mg/kg) | Outcome | Reference |

| Control | - | - | No obvious effect on survival | [1] |

| Aztreonam Alone | - | 1000 | No obvious effect on survival | [1] |

| Combination Therapy 1 | 1.25 | 1000 | Improved survival rates at day 7 | [1] |

| Combination Therapy 2 | 5 | 1000 | Improved survival rates at day 7 | [1] |

| Combination Therapy 3 | 20 | 1000 | Improved survival rates at day 7 | [1] |

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing pneumonia in rats and are adapted for the evaluation of this compound.[7][8][9][10]

I. Animal Model

-

Weight: 250-300 g.[7]

-

Health Status: Specific pathogen-free.

-

Acclimation: Acclimate animals for at least 3 days prior to the experiment.[11]

II. Materials and Reagents

-

This compound

-

Aztreonam (or other antibiotic of interest)

-

Pseudomonas aeruginosa strain (e.g., PAM1020)[1]

-

Tryptic Soy Broth (TSB) and Agar

-

Phosphate-Buffered Saline (PBS), sterile

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for tracheal exposure (if applicable)

-

Intratracheal instillation device (e.g., microsprayer or catheter)

-

Intravenous infusion pump

III. Experimental Workflow

IV. Detailed Protocol for Pneumonia Induction and Treatment

-

Bacterial Inoculum Preparation:

-

Culture P. aeruginosa overnight on a tryptic soy agar plate.

-

Inoculate a single colony into TSB and grow to the logarithmic phase.

-